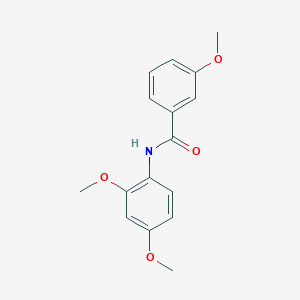

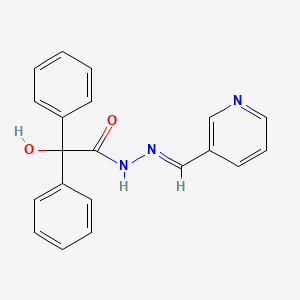

![molecular formula C21H23ClN2O B5566593 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one" falls under a class of chemicals known for their potential pharmacological interest. Its structure and synthesis are based on diazaspiro decanone frameworks, which have been explored for various biological activities, including antihypertensive, antimicrobial, and antifungal properties.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-one derivatives involves multi-step chemical reactions, including Michael addition and cyclization processes, to introduce the desired functional groups and achieve the spirocyclic framework. For instance, Pardali et al. (2021) described a cost-effective synthesis method yielding high-purity compounds through a three-step synthesis process, highlighting the flexibility and efficiency of producing such molecules (Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G., 2021).

Applications De Recherche Scientifique

Biochemical Receptor Agonism

Research into the structural analogs of 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one has led to the discovery of compounds with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, such as 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown to act as full agonists in biochemical assays, demonstrating potential therapeutic applications in targeting the ORL1 receptor pathway (Röver et al., 2000).

Anticancer and Antidiabetic Potential

A novel series of spirothiazolidines analogs, including compounds structurally related to 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one, have been synthesized and evaluated for their therapeutic potential. Certain derivatives have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting a promising avenue for antidiabetic drug development (Flefel et al., 2019).

Antiviral Research

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, sharing a core structure with 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one, have been synthesized and shown to inhibit human coronavirus 229E replication. The most active compound in this series demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of these scaffolds in antiviral drug development (Apaydın et al., 2019).

T-Type Calcium Channel Antagonism

The hypothesis that an appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could serve as a T-type calcium channel antagonist was supported by the design and synthesis of compounds exhibiting potent inhibitory activity. These findings suggest a role for these compounds in conditions where modulation of T-type calcium channels is beneficial, further expanding the therapeutic applications of this chemical scaffold (Fritch & Krajewski, 2010).

Chitin Synthase Inhibition and Antifungal Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and screened for their inhibitory activity against chitin synthase and antifungal properties. Certain compounds demonstrated potent activity against chitin synthase, with IC50 values in the low micromolar range, and exhibited selective antifungal activities, offering insights into new antifungal agent development (Li et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

8-[[3-(4-chlorophenyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O/c22-19-6-4-17(5-7-19)18-3-1-2-16(12-18)14-24-10-8-21(9-11-24)13-20(25)23-15-21/h1-7,12H,8-11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKORJPYJNXJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4'-Chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

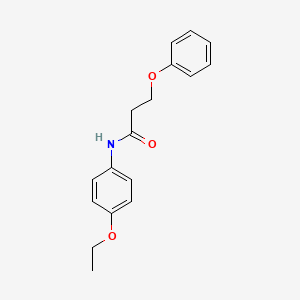

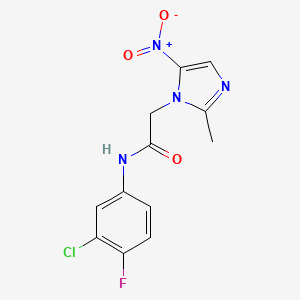

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

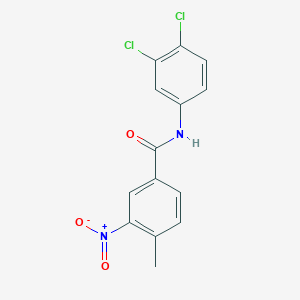

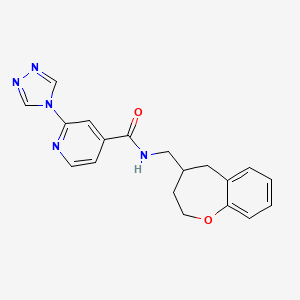

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

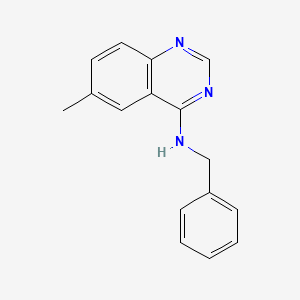

![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)